Isobutylene

Description

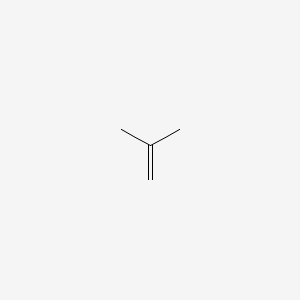

2-methylprop-1-ene is an alkene that is prop-1-ene substituted by a methyl group at position 2. It is an alkene and a gas molecular entity.

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

isobutylene chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutylene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Isobutylene, systematically named 2-methylpropene, is a four-carbon branched alkene with the chemical formula (CH₃)₂C=CH₂.[1] It is a colorless, flammable gas at room temperature with a faint petroleum-like odor.[2][3] As a key C4 hydrocarbon, isobutylene holds considerable industrial value, serving as a versatile building block in the synthesis of a wide array of chemical products, ranging from fuel additives and synthetic rubber to pharmaceuticals and antioxidants.[1][4][5][6] This guide provides a comprehensive exploration of the core chemical properties and reactivity of isobutylene, offering insights into its molecular structure, physical characteristics, and its behavior in various chemical transformations. The content is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this important chemical intermediate.

Molecular Structure and Physical Properties

The reactivity of isobutylene is intrinsically linked to its unique molecular structure. The presence of a double bond and a tertiary carbon atom imparts distinct chemical characteristics that govern its behavior in chemical reactions.

Molecular Structure

The isobutylene molecule features a trigonal planar geometry around the double-bonded carbon atoms due to sp² hybridization.[7] The C=C double bond, with a bond length of approximately 1.34 Å, is the center of high electron density, making it susceptible to attack by electrophiles. The two methyl groups attached to one of the double-bonded carbons create steric hindrance and also contribute to the electronic nature of the double bond through hyperconjugation, which stabilizes the adjacent carbocation that can form during reactions.

Diagram: Molecular Structure of Isobutylene

Caption: Ball-and-stick model of the isobutylene molecule.

Physical Properties

Isobutylene is a gas under standard conditions, but it is typically handled as a liquefied gas under pressure.[2] Its physical properties are summarized in the table below.

| Property | Value |

| Molar Mass | 56.106 g/mol [1] |

| Boiling Point | -6.9 °C[1] |

| Melting Point | -140.3 °C[1] |

| Density (liquid) | 0.5879 g/cm³[1] |

| Vapor Density (air=1) | 1.94[8] |

| Flash Point | -80 °C[4] |

| Autoignition Temperature | 465 °C[1] |

| Explosive Limits in Air | 1.8–9.6%[1] |

| Water Solubility | Poorly soluble[8] |

Reactivity of Isobutylene

The high electron density of the π-bond in isobutylene makes it a nucleophilic species, readily undergoing electrophilic addition reactions. The stability of the tertiary carbocation intermediate that forms upon protonation or addition of an electrophile is a key factor driving its reactivity.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, and isobutylene is no exception. The general mechanism involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

a) Hydrohalogenation

Isobutylene reacts with hydrogen halides (HX) such as HCl and HBr to form tert-butyl halides. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation.

Reaction: (CH₃)₂C=CH₂ + HX → (CH₃)₃C-X

Diagram: Mechanism of Hydrohalogenation of Isobutylene

Caption: Mechanism of hydrohalogenation of isobutylene.

b) Halogenation

Isobutylene readily reacts with halogens like chlorine (Cl₂) and bromine (Br₂) in an addition reaction to form dihaloalkanes.[9] The reaction with bromine, for instance, results in the disappearance of the reddish-brown color of bromine, a common test for unsaturation.[9] The mechanism involves the formation of a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in anti-addition of the halogens across the double bond.[9]

Reaction: (CH₃)₂C=CH₂ + X₂ → (CH₃)₂CX-CH₂X

In some cases, particularly with chlorine at higher temperatures or in the gas phase, substitution at the allylic position can compete with addition.[10]

c) Hydration

In the presence of an acid catalyst, such as sulfuric acid, isobutylene reacts with water to form tert-butyl alcohol. This reaction is of significant industrial importance. The mechanism is analogous to hydrohalogenation, involving the formation of a tert-butyl carbocation intermediate.

Reaction: (CH₃)₂C=CH₂ + H₂O --(H⁺)--> (CH₃)₃C-OH

Polymerization

Isobutylene is a key monomer in the production of various polymers, most notably butyl rubber (polyisobutylene).[1][4]

a) Cationic Polymerization

Due to the stability of the tertiary carbocation, isobutylene readily undergoes cationic polymerization.[11] This process is typically initiated by a Lewis acid (e.g., AlCl₃, BF₃) and a co-initiator (e.g., water, an alcohol, or an alkyl halide).[12][13] The reaction proceeds through initiation, propagation, and termination/chain transfer steps.

Experimental Protocol: Cationic Polymerization of Isobutylene

-

Reactor Setup: A dry, inert-atmosphere reactor is charged with a non-polar solvent (e.g., hexane or a mixture of butanes) and cooled to the desired temperature (e.g., -100 to 0 °C).[12]

-

Monomer Addition: Liquefied isobutylene is introduced into the reactor.

-

Initiator System Preparation: The Lewis acid (e.g., AlCl₃) is added as a fine powder, followed by the controlled addition of a co-initiator (e.g., a trace amount of water).[12]

-

Polymerization: The reaction is highly exothermic and requires efficient heat removal to control the molecular weight of the resulting polymer. The polymerization proceeds rapidly upon addition of the initiator system.

-

Termination: The reaction is quenched by the addition of a substance that neutralizes the catalyst, such as an alcohol or an amine.

-

Product Isolation: The polymer is then isolated by evaporating the solvent and unreacted monomer.

Diagram: Cationic Polymerization of Isobutylene

Caption: Key stages of cationic polymerization.

b) Oligomerization

Under controlled conditions, isobutylene can be oligomerized to produce dimers (diisobutylene), trimers, and higher oligomers.[14][15] This process is typically catalyzed by solid acid catalysts such as zeolites or acidic resins.[14][16] The resulting oligomers, particularly diisobutylene, can be hydrogenated to produce isooctane, a high-octane gasoline additive.[1][14]

Oxidation

The oxidation of isobutylene can lead to a variety of valuable products depending on the reaction conditions and catalysts employed.

a) Epoxidation

Under mild conditions and in the presence of specific catalysts, such as silver or titanium-based systems, isobutylene can be oxidized to form isobutylene oxide.[17]

Reaction: (CH₃)₂C=CH₂ + ½O₂ → (CH₃)₂C(O)CH₂

b) Oxidation to Methacrolein and Methacrylic Acid

A significant industrial application of isobutylene oxidation is the production of methacrolein and subsequently methacrylic acid, which are precursors to methyl methacrylate (MMA), a monomer for acrylic plastics.[18] This is typically a two-step process using mixed metal oxide catalysts, often based on molybdenum and bismuth.

Reaction Pathway: (CH₃)₂C=CH₂ + O₂ → CH₂=C(CH₃)CHO + H₂O (Methacrolein) CH₂=C(CH₃)CHO + ½O₂ → CH₂=C(CH₃)COOH (Methacrylic Acid)

Metathesis

Olefin metathesis is a powerful reaction for the redistribution of alkylidene fragments of alkenes. Isobutylene can participate in self-metathesis or cross-metathesis reactions.

a) Self-Metathesis

In the presence of a suitable catalyst, isobutylene can undergo self-metathesis to produce 2,3-dimethyl-2-butene and ethylene.[19]

Reaction: 2 (CH₃)₂C=CH₂ ⇌ (CH₃)₂C=C(CH₃)₂ + CH₂=CH₂

b) Cross-Metathesis

Isobutylene can be cross-metathesized with other olefins to produce a variety of products. For example, its reaction with 2-butene can yield propylene and 2-methyl-2-butene.[19][20] This reaction is of interest for the production of valuable light olefins.

Other Reactions

-

Alkylation: Isobutylene is used to alkylate phenols to produce antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1] It also reacts with isobutane in the presence of an acid catalyst to produce high-octane alkylate for gasoline.[5]

-

Amination: In the presence of zeolite catalysts, isobutylene reacts with ammonia to produce tert-butylamine.[1]

-

Esterification: Isobutylene can be used to form tert-butyl esters from carboxylic acids under acidic conditions.[21] In this reaction, the carboxylic acid acts as a nucleophile, attacking the tert-butyl carbocation formed from the protonation of isobutylene.[21]

Safety and Handling

Isobutylene is a highly flammable gas and can form explosive mixtures with air.[1][22] It is crucial to handle it in well-ventilated areas and to eliminate all sources of ignition.[23][24] As a liquefied gas, contact with the liquid can cause frostbite.[2] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling isobutylene.[24][25][26]

Conclusion

Isobutylene's unique combination of a reactive double bond and a structure that favors the formation of a stable tertiary carbocation makes it an exceptionally versatile and valuable C4 building block in the chemical industry. A thorough understanding of its chemical properties and reactivity is paramount for researchers and professionals seeking to leverage its potential in the development of new materials, fuels, and pharmaceuticals. The reactions detailed in this guide, from electrophilic additions and polymerizations to oxidations and metathesis, highlight the breadth of chemical transformations that isobutylene can undergo, paving the way for continued innovation in chemical synthesis.

References

-

Wikipedia. Isobutylene. [Link]

-

PubChem. Isobutylene | C4H8 | CID 8255. National Institutes of Health. [Link]

-

MDPI. Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. [Link]

-

ACS Publications. Mechanism of Isobutylene Polymerization: Quantum Chemical Insight into AlCl3/H2O-Catalyzed Reactions. ACS Catalysis. [Link]

-

Pushine Chemical. What are the reactions of laboratory isobutylene with halogens? [Link]

-

ResearchGate. Polymerization mechanism of isobutylene in AlCl3 and a trace H2O system with non‐polar solvent. [Link]

-

Fire Engineering. CHEMICAL DATA NOTEBOOK SERIES #81: ISOBUTYLENE. [Link]

-

GazFinder. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7. [Link]

-

OECD SIDS. ISOBUTYLENE CAS N°: 115-11-7. [Link]

-

McGill University. What is this "isobutylene" I keep hearing pop up in the news? [Link]

-

MDPI. Polymerization of Isobutylene in a Rotating Packed Bed Reactor: Experimental and Modeling Studies. [Link]

-

ACS Publications. Selective Oligomerization of Isobutene on Lewis Acid Catalyst: Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]

-

ACS Publications. Polymerization of Isobutylene and the Copolymerization of Isobutylene and Isoprene Initiated by the Metallocene Derivative Cp*TiMe2(μ-Me)B(C6F5)3. Macromolecules. [Link]

-

Portfolio-pplus.com. Tech-Type: Isobutylene Oxidation. [Link]

-

New Jersey Department of Health. Isobutylene - HAZARD SUMMARY. [Link]

-

Airgas. Isobutylene - Safety Data Sheet. [Link]

-

Royal Society of Chemistry. Synthesis of Isobutylene and Its Use in Esterification Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Royal Society of Chemistry. Recent advances in catalytic chain transfer polymerization of isobutylene: a review. [Link]

-

Physics Forums. Isobutylene Reacting w Cl2: Mechanism, Structure, Radioactive Carbon. [Link]

-

Lanxess. Isobutylene. [Link]

-

YouTube. How to Write the Structure for Isobutylene. [Link]

-

PUSHINE. How does isobutylene react with oxygen? [Link]

-

ACS Publications. Controllable Oligomerization of Isobutene Catalyzed by Functional Poly(Ionic Liquid)s with Dispersed Acid Sites. Industrial & Engineering Chemistry Research. [Link]

-

The Royal Society. The gas-phase oxidation of isobutene. Proceedings A. [Link]

-

ResearchGate. Reaction equation for the oxidation of isobutene to MAC. [Link]

-

Gauth. Solved: Draw the following full mechanism of isobutylene with Cl_2 with excess water (H_2O). [Link]

- Google Patents.

-

Catalysis Science & Technology (RSC Publishing). Oligomerization of ethanol-derived propene and isobutene mixtures to transportation fuels: catalyst and process considerations. [Link]

- Google Patents.

-

ACS Publications. Metallacyclobutane Substitution and Its Effect on Alkene Metathesis for Propylene Production over W–H/Al2O3: Case of Isobutene/2-Butene Cross-Metathesis. ACS Catalysis. [Link]

- Google Patents.

-

Gauth. Solved: Shown is the structure of isobutylene. Determine the bond angle of the second carbon from. [Link]

-

YouTube. How to Write the Structural Formula for 2-Methylpropene (Isobutylene). [Link]

Sources

- 1. Isobutylene - Wikipedia [en.wikipedia.org]

- 2. Isobutylene | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fireengineering.com [fireengineering.com]

- 4. What is this "isobutylene" I keep hearing pop up in the news? | Office for Science and Society - McGill University [mcgill.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Isobutylene Is a Building Block of Sustainable Bio-Based Chemicals [gevo.com]

- 7. gauthmath.com [gauthmath.com]

- 8. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]

- 9. pushinechemical.com [pushinechemical.com]

- 10. physicsforums.com [physicsforums.com]

- 11. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oligomerization of ethanol-derived propene and isobutene mixtures to transportation fuels: catalyst and process considerations - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. pushinechemical.com [pushinechemical.com]

- 18. researchgate.net [researchgate.net]

- 19. US7041861B2 - Olefin metathesis - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. books.rsc.org [books.rsc.org]

- 22. lanxess.com [lanxess.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. data.ntsb.gov [data.ntsb.gov]

- 25. nj.gov [nj.gov]

- 26. airgas.com [airgas.com]

An In-Depth Technical Guide to the Synthesis of Isobutylene from Tert-Butyl Alcohol

This guide provides a comprehensive technical overview of the synthesis of isobutylene from tert-butyl alcohol, designed for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core principles, reaction mechanisms, experimental protocols, and industrial considerations of this pivotal chemical transformation.

Introduction: The Significance of Isobutylene

Isobutylene (2-methylpropene) is a crucial C4 hydrocarbon that serves as a versatile building block in the chemical industry. Its applications are extensive, ranging from the production of synthetic rubber, such as butyl rubber, to the synthesis of various polymers and fuel additives like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE).[1][2] The dehydration of tert-butyl alcohol (TBA) presents a highly selective and efficient route to high-purity isobutylene, making it a subject of significant academic and industrial interest.[1][2]

This document will explore the fundamental aspects of this reaction, providing both theoretical insights and practical guidance for its successful implementation.

Reaction Mechanism and Kinetics: An E1 Elimination Pathway

The acid-catalyzed dehydration of tert-butyl alcohol to isobutylene proceeds via an E1 (unimolecular elimination) mechanism. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). The subsequent departure of the water molecule results in the formation of a relatively stable tertiary carbocation. Finally, a weak base (such as water or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and yielding isobutylene.[2][3]

The stability of the tertiary carbocation intermediate is a key factor that favors the E1 pathway for tertiary alcohols like tert-butyl alcohol over primary alcohols.[3] The reaction is endothermic, meaning that higher temperatures favor the conversion of tert-butyl alcohol to isobutylene.[4]

Several kinetic models have been developed to describe this reaction, with Langmuir-Hinshelwood models often providing a good fit for experimental data, particularly when using solid acid catalysts.[5][6] These models account for the adsorption of reactants onto the catalyst surface.

Visualizing the Reaction Mechanism

The following diagram illustrates the E1 elimination pathway for the dehydration of tert-butyl alcohol.

Caption: The E1 mechanism for the acid-catalyzed dehydration of tert-butyl alcohol.

Catalysts: The Heart of the Synthesis

A variety of catalysts can be employed for the dehydration of tert-butyl alcohol. The choice of catalyst significantly impacts reaction rate, selectivity, and operating conditions.

Homogeneous Catalysts

Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective homogeneous catalysts. Para-toluene sulfonic acid (p-TsOH) is another commonly used homogeneous catalyst.[1][7] While effective, homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture, leading to challenges in product purification and catalyst recycling.

Heterogeneous Catalysts

Solid acid catalysts are often preferred in industrial settings due to their ease of separation and potential for regeneration. Common examples include:

-

Ion-Exchange Resins: Strongly acidic cation exchange resins, such as Amberlyst-15, are highly effective for this reaction at relatively mild temperatures (60-90°C).[5][6][8]

-

Zeolites: These microporous aluminosilicate minerals offer high surface area and tunable acidity. Y-zeolites, particularly those with a low silica-to-alumina ratio, have shown excellent performance in converting tert-butyl alcohol to isobutylene with high selectivity.[9]

-

Metal Oxides: Alumina (Al₂O₃) and other metal oxides can also catalyze the dehydration, though they often require higher temperatures compared to ion-exchange resins.[10]

-

Montmorillonite Clays: Acid-treated montmorillonite clays are another class of effective solid acid catalysts.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a detailed, step-by-step methodology for the laboratory-scale synthesis of isobutylene from tert-butyl alcohol using a solid acid catalyst.

Materials and Equipment

-

Tert-butyl alcohol (reagent grade)

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle with a stirrer

-

Condenser

-

Receiving flask (cooled in an ice bath)

-

Gas-tight syringe or gas collection bag

-

Drying tube (filled with calcium chloride)

Experimental Workflow Diagram

Caption: A typical workflow for the laboratory synthesis of isobutylene.

Procedure

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the round-bottom flask in the heating mantle. Attach the distillation column, condenser, and the receiving flask. Ensure the receiving flask is cooled in an ice bath to effectively condense the gaseous isobutylene product.

-

Charging the Reactor: To the round-bottom flask, add a measured amount of tert-butyl alcohol and the acidic ion-exchange resin (typically 5-10% by weight of the alcohol).

-

Reaction: Gently heat the mixture with stirring. The dehydration reaction typically begins at temperatures around 60-80°C when using an ion-exchange resin.[5][6] Isobutylene gas will evolve.

-

Product Collection: The isobutylene gas will pass through the distillation column and condenser and collect in the cooled receiving flask.

-

Purification: To remove any traces of water, the collected isobutylene gas can be passed through a drying tube containing a suitable drying agent like calcium chloride.

-

Analysis: The purity of the synthesized isobutylene can be determined using analytical techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy.[12] The characteristic C=C stretching vibration of isobutylene can be observed around 1656 cm⁻¹ in the FTIR spectrum.[12]

Industrial-Scale Production and Considerations

On an industrial scale, the dehydration of tert-butyl alcohol is often carried out using continuous processes, such as reactive distillation.[8][11] This technique combines both reaction and separation in a single unit, which can enhance conversion by continuously removing the products from the reaction zone.[8][11]

Key Process Parameters

| Parameter | Typical Range (with Ion-Exchange Resin) | Impact on Process |

| Temperature | 60 - 130°C[5][13] | Higher temperatures increase reaction rate but can lead to catalyst degradation and byproduct formation. |

| Pressure | 5 - 25 bars[13] | Higher pressure helps maintain the liquid phase and can influence reaction equilibrium. |

| Feed Composition | 40-90 wt% TBA in water[13] | The presence of water can inhibit the reaction; however, the process can be designed to handle aqueous feeds.[13] |

| Catalyst Loading | Varies with reactor design | Affects the overall throughput and conversion. |

Purification and Byproducts

The primary byproduct of the reaction is water. Traces of unreacted tert-butyl alcohol and potentially diisobutylene (an oligomer of isobutylene) may also be present.[9] Purification is typically achieved through distillation. For traces of isobutylene in the starting material, bubbling a dry, inert gas like nitrogen through the tert-butyl alcohol at a slightly elevated temperature (40-50 °C) can be effective.[14]

Safety Precautions

Both tert-butyl alcohol and isobutylene have associated hazards that require careful handling.

-

Isobutylene: is a highly flammable gas that can form explosive mixtures with air.[15][16] It should be handled in a well-ventilated area, away from ignition sources.[15] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a respirator, should be worn.[15]

-

Tert-Butyl Alcohol: is a flammable liquid and can cause skin and eye irritation.

-

Acid Catalysts: are corrosive and should be handled with care, using appropriate PPE.

Emergency procedures, including access to fire extinguishers and safety showers, should be in place.[15][17]

Conclusion

The synthesis of isobutylene from tert-butyl alcohol is a robust and well-established chemical process with significant industrial relevance. A thorough understanding of the E1 reaction mechanism, the role of various catalysts, and the influence of key process parameters is essential for optimizing this transformation. By adhering to proper experimental protocols and safety precautions, researchers and professionals can effectively and safely produce high-purity isobutylene for a wide range of applications.

References

- Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. (n.d.). University of Hawaii at Manoa.

- Purification of tert-Butyl alcohol - Chempedia. (n.d.). LookChem.

- Thermodynamics and Kinetics of the Dehydration of tert-Butyl Alcohol. (n.d.). ACS Publications.

- Investigation of High Temperature Isobutylene Polymerizations Utilizing Real-Time ATR-FTIR Spectroscopy. (n.d.). ResearchGate.

- What are the safety precautions when handling Industrial Isobutylene?. (2025, July 9). Blog.

- Thermodynamics and Kinetics of the Dehydration of tert-Butyl Alcohol. (2025, August 5). ResearchGate.

- Tert-butanol dehydration to isobutylene via reactive distillation. (2025, August 6). ResearchGate.

- Simulation of tert-butanol dehydration to produce isobutylene by catalytic distillation. (n.d.). ResearchGate.

- Why does acid catalyse the dehydration of tertiary butyl alcohol faster than n-butanol?. (2017, April 27). Quora.

- Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. (n.d.).

- Comprehensive Approach toward Dehydration of tert-Butyl Alcohol by Extractive Distillation: Entrainer Selection, Thermodynamic Modeling and Process Optimization. (n.d.). ACS Publications.

- Mechanism and Temperature-Dependent Kinetics of the Dehydration of tert-Butyl Alcohol in Hot Compressed Liquid Water. (n.d.). American Chemical Society.

- MANUFACTURING OF ISOBUTYLENE FROM TERT-BUTYL ALCOHOL AND PARA TOLUENE SULFONIC ACID AS CATALYST WITH CAPACITY 40.000 TO. (n.d.). Digilib Unila.

- SAFETY DATA SHEET Isobutylene. (2017, August 16). Linde Gas GmbH.

- Alcohol (chemistry). (n.d.). Wikipedia.

- Mechanism and Temperature-Dependent Kinetics of the Dehydration of tert-Butyl Alcohol in Hot Compressed Liquid Water. (n.d.). ACS Publications.

- Selective Tertiary-Butanol Dehydration to Isobutylene via Reactive Dis. (2006). Taylor & Francis eBooks.

- Comprehensive Approach toward Dehydration of tert-Butyl Alcohol by Extractive Distillation: Entrainer Selection, Thermodynamic Modeling and Process Optimization. (n.d.). ACS Publications.

- Tert-Butanol Dehydration to Isobutylene via Reactive Distillation. (n.d.). Scribd.

- Process for producing isobutylene from tertiary butyl alcohol. (n.d.). Google Patents.

- What Happens During Tert-Butanol Dehydration?. (2025, May 11). YouTube.

- Method for preparing isobutene through a tert-butyl alcohol method. (n.d.). Google Patents.

- Continuous process for dehydration of tertiary butyl alcohol. (n.d.). Google Patents.

- Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. (2022, October 14). ACS Publications.

- SAFETY DATA SHEET isobutene, liquefied, under pressure. (n.d.). Balchem.

- Isobutylene. (n.d.). Airgas.

- Millimetre and submillimetre spectroscopy of isobutene and its detection in the molecular cloud G+0.693. (n.d.). Astronomy & Astrophysics (A&A).

- Isobutylene - HAZARD SUMMARY. (n.d.).

- Synthesis of tert-Butyl Alcohol from Isobutylene in C4 Raffinate by Counterflow Catalytic Hydration. (2025, August 7). ResearchGate.

- Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology. (1998, February 28). Scilit.

- Structure of Isobutylene. (n.d.). Semantic Scholar.

- Process for producing high purity isobutene by dehydrating tertiary butanol. (n.d.). Google Patents.

- Dehydration of tertiary butyl alcohol. (n.d.). Google Patents.

- Isobutylene: CAS # 115-11-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). EZGC Method Translator.

- Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE). (n.d.). MDPI.

- Multiple Product Solutions of Tert Butyl Alcohol Dehydration in Reactive Distillation. (2025, August 5). ResearchGate.

Sources

- 1. digilib.unila.ac.id [digilib.unila.ac.id]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US4165343A - Dehydration of tertiary butyl alcohol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US6518474B1 - Process for producing isobutylene from tertiary butyl alcohol - Google Patents [patents.google.com]

- 10. shokubai.org [shokubai.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US4423271A - Process for producing high purity isobutene by dehydrating tertiary butanol - Google Patents [patents.google.com]

- 14. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]

- 15. pushinechemical.com [pushinechemical.com]

- 16. airgas.com [airgas.com]

- 17. nj.gov [nj.gov]

2-methylpropene structural formula and isomers

An In-depth Technical Guide to the Structural Formula and Isomers of 2-Methylpropene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2-methylpropene (isobutylene), a pivotal C4 hydrocarbon in industrial and synthetic chemistry. We will dissect its structural formula, explore the landscape of its constitutional and stereoisomers, and elucidate the chemical principles governing its reactivity. The narrative emphasizes the causal relationships behind its properties and reactions, particularly electrophilic additions and cationic polymerization, which are rationalized through carbocation stability. Furthermore, this guide details established analytical protocols, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the unambiguous differentiation of C4H8 isomers. The content is structured to serve as an authoritative resource for researchers, scientists, and professionals in drug development, grounding key mechanistic claims in established chemical principles and supporting them with citations to authoritative literature.

The 2-Methylpropene Molecule: Structure and Nomenclature

2-Methylpropene, systematically named 2-methylprop-1-ene under IUPAC nomenclature, is a branched-chain alkene with the molecular formula C₄H₈.[1] It is also widely known by its common name, isobutylene.[1][2] As a member of the alkene family, its defining feature is a carbon-carbon double bond, which dictates its geometry and chemical reactivity.[3]

The structure consists of a three-carbon "propene" parent chain, with the double bond located between the first and second carbon atoms.[4] A methyl group (–CH₃) is attached to the second carbon.[4] This arrangement, specifically the presence of two identical methyl groups on one of the double-bonded carbons, is crucial as it precludes the possibility of geometric (cis/trans) isomerism for this molecule.[5]

Molecular Formula : C₄H₈ Condensed Structural Formula : (CH₃)₂C=CH₂ Skeletal Formula : A simplified representation where carbon atoms are vertices and hydrogen atoms are implied.

Caption: Structural Formula of 2-Methylpropene (C₄H₈).

The Isomeric Landscape of C₄H₈

Isomers are compounds that share the same molecular formula but possess different structural arrangements of atoms.[6] The formula C₄H₈ corresponds to a degree of unsaturation of one, indicating the presence of either one double bond or one ring structure.[7] This leads to a rich variety of constitutional isomers, and for one of these, stereoisomers.[8]

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.[9] The C₄H₈ isomers can be categorized into two main functional groups: alkenes and cycloalkanes.[6][8]

Caption: Classification of the six distinct isomers of C₄H₈.

Alkenic Isomers: There are four unique alkene isomers of C₄H₈.[10][11]

-

But-1-ene : A straight-chain alkene where the double bond is at a terminal position.

-

cis-But-2-ene : A straight-chain alkene where the double bond is in the middle, and the two methyl groups are on the same side of the double bond.[12]

-

trans-But-2-ene : A straight-chain alkene where the double bond is in the middle, and the two methyl groups are on opposite sides of the double bond.[12]

-

2-Methylpropene (Isobutylene) : A branched-chain alkene.

Cycloalkane Isomers: These are functional group isomers of the butenes, sharing the C₄H₈ formula but lacking a double bond.

-

Cyclobutane : A four-membered carbon ring.

-

Methylcyclopropane : A three-membered carbon ring with a methyl substituent.

Stereoisomers: The Case of But-2-ene

Stereoisomers have the same atomic connectivity but differ in the spatial orientation of their atoms.[5] The phenomenon of cis-trans (or geometric) isomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond.[9] For geometric isomerism to exist, each carbon atom involved in the double bond must be attached to two different groups.[5]

-

2-Methylpropene and But-1-ene do not exhibit geometric isomerism because one of the double-bonded carbons in each molecule is attached to two identical hydrogen atoms.

-

But-2-ene , however, has a hydrogen and a methyl group on each of its double-bonded carbons, fulfilling the requirement for stereoisomerism. This gives rise to cis- and trans- isomers, which are diastereomers with distinct physical properties.[5][12]

Caption: Geometric isomers of but-2-ene.

Comparative Physical Properties

The structural differences among the C₄H₈ alkene isomers lead to variations in their physical properties, such as boiling and melting points. These differences are critical for their separation and purification in industrial settings.

| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) |

| 2-Methylpropene | 2-Methylprop-1-ene | -6.9[13] | -140.3[2] |

| But-1-ene | But-1-ene | -6.3 | -185.3 |

| cis-But-2-ene | (Z)-But-2-ene | 3.7 | -138.9 |

| trans-But-2-ene | (E)-But-2-ene | 0.9 | -105.5 |

| Note: Boiling and melting points for but-1-ene and the but-2-ene isomers are compiled from various chemical data sources.[12] |

Chemical Reactivity and Mechanistic Pathways

The π-bond in 2-methylpropene is a region of high electron density, making the molecule a nucleophile (a Lewis base).[14] This dictates its characteristic reactivity, primarily in electrophilic addition and polymerization reactions.

Electrophilic Addition: The Role of Carbocation Stability

Electrophilic addition is a hallmark reaction of alkenes. The reaction of 2-methylpropene with a hydrogen halide like HBr proceeds via a two-step mechanism involving a carbocation intermediate.[14][15] The orientation of this addition is governed by Markovnikov's Rule .

Markovnikov's Rule : In the addition of HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (X) attaches to the carbon with more alkyl substituents.[16]

The underlying principle of this rule is the formation of the most stable carbocation intermediate.[16][17] In the case of 2-methylpropene, protonation can lead to a tertiary (3°) carbocation or a primary (1°) carbocation. Tertiary carbocations are significantly more stable than primary ones due to the electron-donating inductive effects and hyperconjugation from the three attached alkyl groups.[18] Consequently, the reaction proceeds exclusively through the tertiary carbocation pathway, yielding 2-bromo-2-methylpropane as the sole product.[16][18]

Caption: Mechanism for the electrophilic addition of HBr to 2-methylpropene.

Cationic Polymerization

The same principle of forming a stable tertiary carbocation makes 2-methylpropene an excellent monomer for cationic polymerization.[19] Initiated by a strong acid or a Lewis acid-water complex, the process begins with the protonation of a monomer unit to form a tertiary carbocation.[19] This carbocation then acts as an electrophile, attacking the π-bond of another monomer molecule. This chain propagation step repeats, leading to the formation of a long-chain polymer, polyisobutylene.[20] Polyisobutylene is a commercially significant polymer used in producing various rubber products.

Propene and ethene do not polymerize well via cationic mechanisms because they would form less stable secondary or primary carbocations.[19]

Analytical Protocols for Isomer Differentiation

Distinguishing between the C₄H₈ isomers requires analytical techniques that can probe their unique structural features. Spectroscopic methods are particularly powerful in this regard.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The C=C stretching and =C-H bending vibrations are particularly diagnostic for alkene isomers.[21][22]

| Isomer Type | C=C Stretch (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) | Key Features |

| But-1-ene (Monosubstituted) | ~1642 | ~990 and ~910 (strong) | Two distinct, strong bending bands.[23] |

| cis-But-2-ene (cis-Disubstituted) | ~1660 | ~675-730 (strong) | A single, strong C-H wagging band.[23] |

| trans-But-2-ene (trans-Disubstituted) | ~1675 | ~960-970 (strong) | A very strong, characteristic band near 965 cm⁻¹. The C=C stretch may be weak or absent due to symmetry.[23] |

| 2-Methylpropene (gem-Disubstituted) | ~1650 | ~890 (strong) | A single, very strong band.[23] |

Table 2: Characteristic IR absorption frequencies for differentiating alkene substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy:

-

Chemical Shift : The position of a signal indicates the electronic environment of the protons. Vinylic protons (attached to the C=C bond) typically resonate between 4.5-6.5 ppm.[24]

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity) : This reveals the number of neighboring protons.

-

Coupling Constant (J) : For but-2-ene, the J-value for the coupling between the vinylic protons is diagnostic: cis isomers show a smaller coupling constant (J = 6-14 Hz) than trans isomers (J = 11-18 Hz).[24]

Experimental Protocol: NMR Analysis of a C₄H₈ Isomer Mixture

This protocol outlines a general procedure for identifying and quantifying C₄H₈ isomers.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the isomer sample or mixture.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[25]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition (400 MHz or higher spectrometer) :

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire a standard ¹H spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.[25]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each chemically distinct carbon atom.[25]

-

-

Data Analysis :

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

Structure Elucidation : Analyze the chemical shifts, integration values, and splitting patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to identify the specific isomer(s) present.

-

Mixture Quantification : For a mixture, identify non-overlapping signals unique to each isomer. The relative molar ratio can be determined by comparing the integration values of these signals.[25]

-

Caption: General workflow for isomer identification using NMR spectroscopy.

Conclusion

2-Methylpropene is a structurally simple yet chemically significant alkene. Its properties and reactivity are a direct consequence of its branched structure and the electron-rich double bond. A thorough understanding of its relationship with its C₄H₈ isomers is fundamental to organic chemistry and critical in industrial applications where pure feedstocks are required. The stability of the tertiary carbocation intermediate is the unifying principle that explains its regioselective electrophilic additions and its propensity for cationic polymerization. The analytical protocols detailed herein, particularly IR and NMR spectroscopy, provide the necessary tools for researchers to confidently identify and differentiate 2-methylpropene from its isomers, ensuring the integrity of experimental and industrial processes.

References

- University of Calgary. (n.d.). Nomenclature Alkenes.

- Fiveable. (n.d.). 2-methylpropene - Organic Chemistry Key Term.

- Chemistry LibreTexts. (2023). Nomenclature of Alkenes.

- Doc Brown's Chemistry. (n.d.). 5 Constitutional isomers of molecular formula C4H8.

- Vedantu. (n.d.). The number of structural isomers possible for C4H8.

- Study.com. (n.d.). Butene Overview, Formula & Structure.

- Filo. (2025). 2 methyl propene.

- Study.com. (n.d.). Reaction of HCl with 2-methylpropene yields 2-chloro-2-methylpropane.

- YouTube. (2020). Write structural formulas and IUPAC names for all possible isomers of C4H8.

- Quora. (2017). What is the maximum possible number of isomers for alkene - C4H8?.

- Chemistry LibreTexts. (2021). Polymerization of Alkenes.

- Britannica. (n.d.). Butene.

- YouTube. (2022). How to Write the Structural Formula for 2-Methylpropene (Isobutylene).

- Wikipedia. (n.d.). 2-Butene.

- Sigma-Aldrich. (n.d.). 2-Methylpropene 99%.

- Proprep. (2024). Discuss the reactivity of 2 methylpropene in polymerization reactions.

- Dynamic Science. (n.d.). isomers-stereoisomers.

- Michigan State University. (n.d.). Stereoisomers.

- Vedantu. (n.d.). How many isomers are possible in C4H8.

- McMurry, J. (n.d.). Electrophilic Addition Reactions of Alkenes.

- Chemistry LibreTexts. (2024). Electrophilic Addition Reactions of Alkenes.

- Reactory. (2022). 2-methylpropene | C4H8.

- OpenStax. (2023). Orientation of Electrophilic Additions: Markovnikov's Rule.

- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.

- Sigma-Aldrich. (n.d.). 2-Methylpropene, 99% Properties.

- Vinati Organics. (2025). What are the Physical and Chemical Properties of 2-Methylpropene?.

- BenchChem. (2025). Analytical methods for comparing hexene isomers.

- Wikipedia. (n.d.). Alkene.

- Chegg. (2018). Solved 2-methylpropene can undergo polymerization when.

- Química Orgánica. (n.d.). IR spectrum: Alkenes.

- Chemistry LibreTexts. (2019). Infrared Spectroscopy.

Sources

- 1. 2 methyl propene | Filo [askfilo.com]

- 2. How Does 2-Methylpropene Stand Out in Organic Chemistry? [vinatiorganics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]